DCZ3112 -

DCZ3112

Catalog Number: EVT-1534663
CAS Number:
Molecular Formula: C15H14ClF3N8
Molecular Weight: 398.7782
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DCZ3112 is a novel Hsp90 inhibitor. DCZ3112 directly bound to the N-terminal domain of Hsp90 and inhibited Hsp90-Cdc37 interaction without inhibiting ATPase activity. DCZ3112 inhibited the proliferation predominantly in HER2-positive breast cancer cells, including those resistant to the classical Hsp90 inhibitor geldanamycin, which mainly targets ATPase.
Source and Classification

DCZ3112 was identified through high-throughput screening methods that focus on disrupting protein-protein interactions. It belongs to a class of compounds known as protein-protein interaction inhibitors, specifically designed to interfere with the Hsp90-Cdc37 complex. This classification highlights its role in modulating chaperone activity and influencing cellular processes related to protein folding and degradation.

Synthesis Analysis

Methods and Technical Details

The synthesis of DCZ3112 involves a multi-step process that starts with the identification of lead compounds through screening libraries. The design strategy typically includes:

  1. High-Throughput Screening: Initial compound libraries are screened to identify potential inhibitors targeting the Hsp90-Cdc37 interaction.
  2. Fragment-Based Drug Design: This approach allows for the optimization of fragments that bind to the target site, enhancing specificity and potency.
  3. Chemical Optimization: Once lead compounds are identified, they undergo structural modifications to improve their binding affinity and solubility.

The synthetic route may involve various organic reactions, including condensation reactions and cyclization, to construct the core structure of DCZ3112, followed by purification techniques such as chromatography.

Molecular Structure Analysis

Structure and Data

DCZ3112's molecular structure is characterized by its unique arrangement that facilitates binding to the Hsp90 protein. Although specific structural data for DCZ3112 may not be fully disclosed in available literature, it typically features:

  • A hydrophobic core that enhances its interaction with the protein interface.
  • Functional groups that promote specific interactions with amino acid residues critical for binding.

The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its binding mode.

Chemical Reactions Analysis

Reactions and Technical Details

DCZ3112 primarily acts by inhibiting the formation of the Hsp90-Cdc37 complex. The key reactions involved include:

  1. Binding Interaction: DCZ3112 binds to specific residues on Hsp90, disrupting its ability to interact with Cdc37.
  2. Inhibition of Chaperone Activity: By preventing this interaction, DCZ3112 effectively inhibits the chaperone function of Hsp90, leading to destabilization of client proteins.
  3. Cellular Responses: The inhibition triggers downstream effects such as cell cycle arrest and apoptosis in cancer cells reliant on Hsp90 for survival.
Mechanism of Action

Process and Data

The mechanism by which DCZ3112 exerts its effects involves several key steps:

  1. Target Binding: DCZ3112 selectively binds to an allosteric site on Hsp90, which is distinct from the ATP-binding site.
  2. Disruption of Protein Complexes: This binding interferes with the normal functioning of Hsp90 by preventing it from forming stable complexes with Cdc37.
  3. Client Protein Degradation: As a result of this disruption, client proteins that require Hsp90 for proper folding are targeted for degradation via proteasomal pathways.

Data from studies indicate that DCZ3112 demonstrates significant antitumor activity against various cancer cell lines, particularly those overexpressing HER2.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DCZ3112 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically falls within a range suitable for small-molecule drugs (exact values may vary).
  • Solubility: Optimized during synthesis to ensure adequate bioavailability.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as an inhibitor.

Analytical techniques such as mass spectrometry and high-performance liquid chromatography are often employed to characterize these properties during development.

Applications

Scientific Uses

DCZ3112 has significant potential applications in cancer therapy due to its ability to inhibit critical protein-protein interactions involved in tumor progression. Specific uses include:

  • Antitumor Therapy: Particularly effective against cancers characterized by aberrant Hsp90 activity, such as HER2-positive breast cancer.
  • Research Tool: Utilized in studies investigating the role of chaperones in cancer biology and drug resistance mechanisms.
  • Combination Therapies: Potentially used alongside other therapeutic agents to enhance efficacy against resistant cancer phenotypes.
Introduction

Biological Context of Hsp90 in Cellular Homeostasis and Disease Pathogenesis

Heat shock protein 90 (Hsp90) is an evolutionarily conserved molecular chaperone essential for cellular proteostasis. It facilitates the folding, stabilization, and activation of over 200 "client proteins," many of which are oncogenic drivers in cancer (e.g., HER2, AKT, RAF-1, CDK4). Hsp90 operates through an ATP-dependent cycle involving conformational changes regulated by co-chaperones. This chaperone system (CS) integrates with networks like Hsp70 and ubiquitin-proteasome pathways to maintain protein quality control [3] [9].

In cancer cells, Hsp90 expression increases 2–10-fold compared to normal tissues, stabilizing mutated or overexpressed oncoproteins. This overexpression supports tumor survival, proliferation, metastasis, and therapy resistance by maintaining hyperactive signaling pathways (e.g., PI3K/AKT, RAF/ERK) [2] [10]. Consequently, Hsp90 serves as a high-value oncology target.

Table 1: Key Oncogenic Clients of Hsp90

Client ProteinRole in CancerTumor Types
HER2/ErbB2Receptor tyrosine kinaseHER2+ breast cancer
AKTSerine/threonine kinaseMultiple solid tumors
RAF-1MAPK pathway effectorMelanoma, NSCLC
CDK4Cell cycle regulatorBreast cancer, glioblastoma
Bcr-AblFusion kinaseChronic myeloid leukemia

Rationale for Targeting Hsp90-Cochaperone Interactions in Therapeutic Development

Traditional Hsp90 inhibitors (e.g., geldanamycin derivatives) bind the N-terminal ATPase pocket, blocking ATP hydrolysis. However, these inhibitors face clinical limitations:

  • Low selectivity: Broad client degradation causes systemic toxicity [1] [5].
  • Heat shock response (HSR) induction: Upregulation of Hsp70/Hsp27 confers cytoprotection and therapy resistance [1] [4].
  • Pharmacokinetic challenges: Hepatotoxicity and poor solubility [2].

Targeting Hsp90-cochaperone interactions offers a refined strategy. Among ~50 human cochaperones, Cdc37 is critical for kinase client recruitment. Cdc37 acts as a scaffold, bridging kinases with Hsp90 and stabilizing immature kinase clients [1] [6]. Disrupting the Hsp90-Cdc37 interface:

  • Selectively destabilizes kinase clients (60% of Hsp90 clients) [1]
  • Minimizes HSR activation by avoiding global chaperone inhibition [1] [4]
  • Reduces off-target effects by preserving non-oncogenic client folding [6]

Structural studies reveal key "hot-spot" residues at the Hsp90-Cdc37 interface: Glu47 (Hsp90) and Arg167 (Cdc37) form electrostatic bonds critical for complex stability [1] [4]. This interface provides a druggable target for protein-protein interaction (PPI) disruptors.

DCZ3112: A Novel Small-Molecule Inhibitor of Hsp90 PPIs

DCZ3112 is a triazine-derivative small molecule identified as a selective Hsp90-Cdc37 disruptor. Unlike classical inhibitors:

  • It binds the Hsp90 N-terminal domain without inhibiting ATPase activity [2] [5].
  • It destabilizes kinase clients via Cdc37 dissociation rather than proteasomal degradation [5].
  • It demonstrates potent activity against HER2-positive breast cancer models, including trastuzumab-resistant lines [2] [5].

Properties

Product Name

DCZ3112

IUPAC Name

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,3,5-triazin-2-amine

Molecular Formula

C15H14ClF3N8

Molecular Weight

398.7782

InChI

InChI=1S/C15H14ClF3N8/c1-7-5-8(2)27(26-7)14-23-12(22-13(24-14)25-20)21-9-3-4-11(16)10(6-9)15(17,18)19/h3-6H,20H2,1-2H3,(H2,21,22,23,24,25)

InChI Key

CBURLVUZHNXWGR-UHFFFAOYSA-N

SMILES

ClC(C=C1)=C(C(F)(F)F)C=C1NC2=NC(NN)=NC(N3N=C(C)C=C3C)=N2

Solubility

Soluble in DMSO

Synonyms

DCZ3112; DCZ 3112; DCZ-3112

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.